molecular formula C17H15N3O4S3 B2482340 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 300378-64-7

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2482340
CAS No.: 300378-64-7
M. Wt: 421.5
InChI Key: ADXJCVRQHISZGN-JYRVWZFOSA-N
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Description

This compound is a thiazolidinone derivative featuring a 3,4-dimethoxyphenylmethylidene group at the 5-position of the thiazolidinone ring and an N-(1,3-thiazol-2-yl)acetamide substituent at the 3-position. The Z-configuration of the benzylidene moiety is critical for its conformational stability and biological interactions. The thiazol-2-yl acetamide group contributes to hydrogen-bonding capacity, influencing receptor binding affinity. Such structural motifs are common in antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S3/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(22)20(17(25)27-13)9-14(21)19-16-18-5-6-26-16/h3-8H,9H2,1-2H3,(H,18,19,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXJCVRQHISZGN-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class and is characterized by a complex structure that includes a thiazolidinone ring, a dimethoxyphenyl moiety, and a thiazole group. Its molecular formula is C19H19N3O6S2C_{19}H_{19}N_{3}O_{6}S_{2} with a molecular weight of approximately 427.50 g/mol. The presence of sulfur and nitrogen atoms in its structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism Activity Reference
Escherichia coliEffective at inhibiting growth
Staphylococcus aureusModerate antibacterial activity
Candida albicansExhibits antifungal effects

In comparative studies, the compound was found to have superior activity against certain strains when compared to standard antibiotics such as ampicillin and fluconazole. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation through multiple pathways:

  • Inhibition of Cell Proliferation : The compound affects signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for controlling tumor growth.

A study demonstrated that derivatives of thiazolidinones exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that modifications to the thiazolidinone structure can enhance anticancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors involved in inflammatory responses or cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives:

  • Antimicrobial Efficacy : A study reported that certain thiazolidinone derivatives were effective against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
  • Cancer Cell Line Studies : Research indicated that modifications to the thiazolidinone structure could lead to enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Structure Key Substituents Physicochemical Properties Biological Activity References
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide 3,4-dimethoxyphenyl, thiazol-2-yl High lipophilicity (logP ~3.2), moderate solubility Antimicrobial, anticancer (in silico)
2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () 2-methoxyphenyl, thiadiazol-2-yl Lower logP (~2.8) due to thiadiazole Antidiabetic (α-glucosidase inhibition)
N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () Phenylsulfonyl, phenylimino High polarity (logP ~1.9), poor membrane permeability Kinase inhibition
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () Unsubstituted benzylidene, 2-methylphenyl Moderate logP (~2.5), crystalline solid Broad-spectrum antimicrobial

Electronic and Steric Effects

  • 3,4-Dimethoxyphenyl vs. 2-Methoxyphenyl (): The 3,4-dimethoxy substitution provides stronger electron-donating effects, enhancing resonance stabilization of the thiazolidinone ring compared to the 2-methoxy analog. This increases electrophilicity at the 4-oxo position, favoring nucleophilic interactions in biological systems .
  • Thiazol-2-yl vs. Thiadiazol-2-yl (): The thiazol-2-yl group in the target compound allows for stronger hydrogen bonding with biomolecular targets (e.g., via N-H···S interactions) compared to the bulkier thiadiazole ring, which may sterically hinder binding .

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